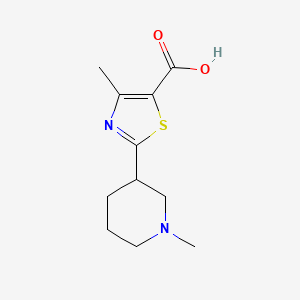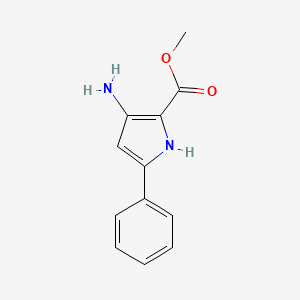
Ácido 4-metil-2-(1-metilpiperidin-3-il)tiazol-5-carboxílico
Descripción general
Descripción
4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Se ha encontrado que los derivados de tiazol actúan como antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.
Actividad analgésica y antiinflamatoria
Se ha encontrado que los compuestos relacionados con el anillo de tiazol tienen efectos analgésicos (alivian el dolor) y antiinflamatorios . Esto los hace potencialmente útiles en el tratamiento de afecciones como la artritis y otras enfermedades inflamatorias.
Actividad antimicrobiana y antifúngica
Los derivados de tiazol han mostrado propiedades antimicrobianas y antifúngicas . Esto significa que podrían utilizarse en el desarrollo de nuevos fármacos para tratar infecciones causadas por bacterias y hongos.
Actividad antiviral
También se ha encontrado que los compuestos de tiazol tienen propiedades antivirales . Esto podría hacerlos útiles en el tratamiento de diversas infecciones virales.
Actividad diurética
Se ha encontrado que algunos derivados de tiazol tienen efectos diuréticos . Los diuréticos ayudan a su cuerpo a eliminar la sal y el agua al hacer que sus riñones pongan más sodio en la orina. El sodio, a su vez, lleva agua con él desde su sangre.
Actividad anticonvulsiva
Se ha encontrado que los derivados de tiazol tienen propiedades anticonvulsivas . Esto significa que podrían usarse en el tratamiento de la epilepsia y otras afecciones que causan convulsiones.
Actividad neuroprotectora
Se ha encontrado que los compuestos relacionados con el anillo de tiazol tienen efectos neuroprotectores . Esto significa que podrían utilizarse potencialmente en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson.
Actividad antitumoral o citotóxica
Se ha encontrado que los derivados de tiazol tienen efectos antitumorales o citotóxicos . Esto significa que podrían utilizarse potencialmente en el tratamiento de varios tipos de cáncer.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with various biological targets . These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Mode of Action
The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows thiazole-containing molecules to behave unpredictably when entering physiological systems, potentially resetting the system differently .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways . They can activate or stop these pathways, leading to different physiological responses .
Result of Action
Thiazole derivatives have been found to have various biological activities, including antimicrobial, antiviral, and anticancer effects .
Análisis Bioquímico
Biochemical Properties
4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, it can modulate the activity of certain receptors and enzymes, thereby influencing biochemical pathways. The interactions of 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid with these biomolecules are crucial for its potential therapeutic applications.
Cellular Effects
The effects of 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid exerts its effects through several mechanisms. It binds to specific sites on DNA and proteins, leading to the inhibition or activation of enzymatic activities. For example, its interaction with topoisomerase II results in the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and causing double-strand breaks . Additionally, 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid can modulate the activity of transcription factors, thereby influencing gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, but its degradation products can also exhibit biological activity . Long-term studies have indicated that prolonged exposure to 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid can lead to sustained changes in cellular metabolism and gene expression, highlighting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome, beyond which toxicity increases significantly.
Metabolic Pathways
4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes can influence the compound’s efficacy and toxicity. Additionally, 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid can affect metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation within specific tissues can influence its therapeutic and toxic effects.
Subcellular Localization
4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid exhibits distinct subcellular localization patterns, which are crucial for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
4-methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-7-9(11(14)15)16-10(12-7)8-4-3-5-13(2)6-8/h8H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHYZRTWJCKBTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN(C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid](/img/new.no-structure.jpg)

![5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1472979.png)
![3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1472980.png)
![(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1472982.png)

![N-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}-2-chloro-N-cyclohexylacetamide](/img/structure/B1472984.png)


![N-ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1472989.png)

![4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1472991.png)


